Lipophilicity (cLogP) Comparison
The predicted cLogP value for 6-ethenyl[1,2,4]triazolo[1,5-a]pyridine is 1.37, which differs significantly from its closest analogs. This parameter directly influences membrane permeability, solubility, and off-target binding [1]. The ethenyl derivative offers a lipophilicity profile distinct from both the more polar 6-chloro and the more lipophilic 6-methyl and 6-ethynyl derivatives.
6-Methyl: 1.10 · 6-Chloro: 1.38 · 6-Ethynyl: 0.71
ΔcLogP vs. 6-Methyl: +0.27; vs. 6-Chloro: -0.01; vs. 6-Ethynyl: +0.66
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 1.37 |
| Comparator Or Baseline | 6-Methyl: 1.10; 6-Chloro: 1.38; 6-Ethynyl: 0.71 |
| Quantified Difference | ΔcLogP vs. 6-Methyl: +0.27; vs. 6-Ethynyl: +0.66; vs. 6-Chloro: -0.01 |
| Conditions | Calculated property using standard in silico methods (XLogP3 algorithm) [1][2] |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and in vivo distribution; selecting the appropriate analog based on cLogP can improve hit rates in cell-based assays.
- [1] YYBYI Chemical Platform. 6-ethenyl[1,2,4]triazolo[1,5-a]pyridine. Compound Datasheet. CAS: 1075260-64-8. Predicted cLogP: 1.3723; TPSA: 30.19 Ų. View Source
- [2] ChemSrc. 6-Methyl[1,2,4]triazolo[1,5-a]pyridine (CAS: 4931-24-2). Predicted XLogP: 1.1. Available at: https://m.chem960.com/cas/4931242/ View Source
